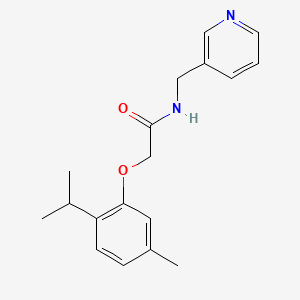![molecular formula C15H35NO6P2 B5115319 tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate), also known as TDP, is a chemical compound that has been used extensively in scientific research. This compound has a unique structure and properties that make it useful in a variety of applications. In
Aplicaciones Científicas De Investigación
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been used in a variety of scientific research applications. One of the most common uses of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a chelating agent. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has a high affinity for metal ions such as calcium, magnesium, and iron. This property makes it useful in the study of metal ion transport and metabolism.
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has also been used as a fluorescent probe. When tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions, it undergoes a conformational change that results in fluorescence. This property has been used to study metal ion binding in biological systems.
Another application of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a potential therapeutic agent for the treatment of osteoporosis. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density in animal models, and it is currently being studied as a potential treatment for osteoporosis in humans.
Mecanismo De Acción
The mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is not fully understood. However, it is believed that tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions and forms stable complexes. These complexes may then interact with biological molecules such as enzymes and receptors, altering their activity.
Biochemical and Physiological Effects:
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to have a variety of biochemical and physiological effects. In animal models, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) in lab experiments is its high affinity for metal ions. This property makes it useful in the study of metal ion transport and metabolism. However, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is also a toxic compound and must be handled with care. Additionally, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). One area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based therapeutics for the treatment of osteoporosis and other diseases. Finally, further research is needed to fully understand the mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) and its effects on biological systems.
Métodos De Síntesis
The synthesis of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) involves the reaction of diethylamine with ethyl bromoacetate to form diethylaminoethyl-2-bromoacetate. This intermediate is then reacted with 1,3-propanediol to form tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The yield of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is typically around 60-70%.
Propiedades
IUPAC Name |
2,3-bis(diethoxyphosphoryl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO6P2/c1-7-16(8-2)13-15(24(18,21-11-5)22-12-6)14-23(17,19-9-3)20-10-4/h15H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBHKKCJZBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)